BCI-137

Description

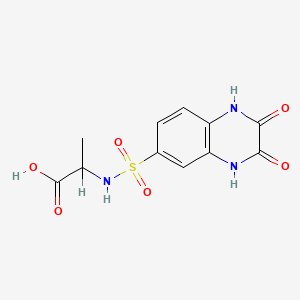

Structure

3D Structure

Properties

IUPAC Name |

2-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O6S/c1-5(11(17)18)14-21(19,20)6-2-3-7-8(4-6)13-10(16)9(15)12-7/h2-5,14H,1H3,(H,12,15)(H,13,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSRTLYZOWBBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401331121 | |

| Record name | 2-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24790222 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

112170-24-8 | |

| Record name | 2-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

BCI-137 AGO2 inhibitor mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of BCI-137, an AGO2 Inhibitor

Introduction to Argonaute 2 (AGO2)

Argonaute 2 (AGO2), also known as EIF2C2, is a crucial protein in the RNA interference (RNAi) pathway.[1][2] It is a member of the Argonaute protein family, which is highly conserved across species.[1][2] In humans, the Argonaute family is divided into the AGO and PIWI subfamilies.[1][2] While PIWI proteins are primarily expressed in germ-line cells, AGO proteins (AGO1-4) are widely expressed in most tissues.[1][2]

AGO2 is unique among the human AGO proteins as it is the only member with catalytic "slicer" activity, enabling it to cleave messenger RNA (mRNA) targets.[1][2][3] This function is central to the process of gene silencing guided by small RNAs, such as microRNAs (miRNAs) and small interfering RNAs (siRNAs).[1][2] AGO2 is a core component of the RNA-induced silencing complex (RISC), where it binds to a small RNA guide strand and uses it to recognize and bind to complementary sequences in target mRNAs, leading to either mRNA degradation or translational repression.[4]

The structure of AGO2 consists of four main domains: N-terminal, PAZ (PIWI-Argonaute-Zwille), Mid (Middle), and PIWI.[2][5] These domains form a bi-lobed structure that facilitates the binding of small RNAs and their target mRNAs.[2] The PAZ domain anchors the 3' end of the small RNA, while the Mid domain binds the 5' phosphate end.[2]

Given its central role in post-transcriptional gene regulation, dysregulation of AGO2 has been implicated in various diseases, including cancer.[1][6] Overexpression of AGO2 has been observed in numerous cancers, such as colon, ovarian, and gastric carcinomas, and is often associated with tumor growth and poor patient survival.[1] AGO2 can promote tumorigenesis through both miRNA-dependent and independent mechanisms, including interactions with well-known cancer-related factors like KRAS.[1][6][7] This has made AGO2 an attractive target for therapeutic intervention.

BCI-137: A Competitive Inhibitor of AGO2

BCI-137 is a cell-permeable, dioxotetrahydroquinoxaline compound that functions as a competitive inhibitor of AGO2.[8] It was identified through structure-based molecular design and high-throughput molecular docking screening as a molecule that mimics uridine monophosphate (UMP).[4][9][10] This structural mimicry allows it to interfere with the normal function of AGO2.

Core Mechanism of Action

The primary mechanism of action of BCI-137 is the competitive inhibition of miRNA loading into the AGO2 protein.[11] This is achieved through its direct interaction with the Mid domain of AGO2, which is the binding site for the 5'-phosphate of miRNAs.[8] By occupying this binding pocket, BCI-137 physically blocks the anchoring of the 5' end of miRNAs, which is a critical step for the stable incorporation of the miRNA into AGO2 to form a functional RISC.[10][12]

This inhibition of miRNA loading has been demonstrated to occur without affecting the overall stability of the AGO2 protein itself.[11] The interaction is reversible and leads to a global inhibition of miRNA function, as multiple miRNA species are prevented from associating with AGO2.[4][11]

dot

dot

Quantitative Data

The inhibitory activity of BCI-137 on AGO2 has been quantified through various biochemical and cell-based assays. The key findings are summarized below.

| Parameter | Value | Cell Line / System | Comments | Reference |

| Binding Affinity (KD) | 126 µM | In vitro | Measures the direct interaction between BCI-137 and the AGO2 Mid domain. | [11] |

| IC50 | 342 µM | In vitro | Concentration required for 50% inhibition of AGO2 activity. | [8] |

| Inhibition of miRNA Loading | Measured by RNA Immunoprecipitation (RIP) in NB4 cells treated with 100 nM BCI-137 for 48h. | |||

| miR-107 | 79% | NB4 (APL) | [11] | |

| let-7a | 73% | NB4 (APL) | [11] | |

| miR-223 | 73% | NB4 (APL) | [11] | |

| miR-26a | 68% | NB4 (APL) | [11] | |

| miR-60a | 53% | NB4 (APL) | Note: This appears to be a typo in the source, likely miR-16a or another common miRNA. | |

| Effect on Chromatin | Measured by Chromatin Immunoprecipitation (ChIP) in cells treated with 10 µM BCI-137. | |||

| AGO2 association with miR-155HG promoter | 70% reduction | BCI-137 displaces AGO2 from the promoter region. | ||

| Histone H4 acetylation at miR-155HG promoter | 300% increase | Concomitant with AGO2 displacement, indicating transcriptional activation. |

Experimental Protocols

The mechanism of action and efficacy of BCI-137 were elucidated using several key experimental techniques.

RNA Immunoprecipitation (RIP) for AGO2-miRNA Binding

This assay is crucial for demonstrating that BCI-137 inhibits the loading of miRNAs onto AGO2.

Objective: To quantify the amount of specific miRNAs associated with AGO2 in cells, with and without treatment with BCI-137.

Methodology:

-

Cell Lysis: NB4 cells are cultured and treated with either BCI-137 or a vehicle control (e.g., DMSO). The cells are then harvested and lysed using a gentle lysis buffer (e.g., mi-Lysis Buffer) to preserve protein-RNA complexes.

-

Immunoprecipitation: The cell lysate is incubated with magnetic beads (e.g., Protein G agarose beads) that have been pre-conjugated with an anti-AGO2 antibody. An isotype control antibody (e.g., normal mouse IgG) is used in parallel as a negative control to assess non-specific binding.

-

Washing: The beads are washed multiple times with wash buffers to remove non-specifically bound proteins and RNA.

-

RNA Elution and Isolation: The RNA bound to the immunoprecipitated AGO2 is eluted from the beads and purified. This fraction contains the AGO2-associated miRNAs. A small portion of the initial cell lysate is also processed to isolate total input RNA for normalization.

-

Quantification by qRT-PCR: The levels of specific miRNAs (e.g., miR-107, let-7a) in both the AGO2-IP fraction and the total input RNA are quantified using quantitative reverse transcription PCR (qRT-PCR) with miRNA-specific primers.

-

Data Analysis: The amount of each miRNA in the AGO2-IP sample is normalized to its abundance in the corresponding input sample. The percentage of inhibition is calculated by comparing the normalized miRNA levels in BCI-137-treated samples to the vehicle-treated controls.

dot

Chromatin Immunoprecipitation (ChIP)

ChIP assays were used to demonstrate the downstream effects of AGO2 inhibition on gene regulation at the chromatin level.

Objective: To determine if BCI-137 affects the association of AGO2 with specific gene promoter regions and the resulting histone modifications.

Methodology:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an anti-AGO2 antibody to pull down AGO2-DNA complexes.

-

Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.

-

qPCR Analysis: The amount of a specific DNA sequence (e.g., the miR-155HG promoter) is quantified by qPCR to determine the level of AGO2 association. A similar protocol using an antibody against acetylated Histone H4 is used to measure changes in this epigenetic mark at the same promoter.

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the binding affinity (KD) between BCI-137 and AGO2 in a label-free, real-time manner.

Objective: To directly measure the kinetics and affinity of the BCI-137-AGO2 interaction.

Methodology:

-

Ligand Immobilization: Recombinant AGO2 protein (or its Mid domain) is immobilized onto the surface of an SPR sensor chip.

-

Analyte Injection: Solutions of BCI-137 at various concentrations (the analyte) are flowed over the sensor surface.

-

Signal Detection: The binding of BCI-137 to the immobilized AGO2 causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram.

-

Data Analysis: The association and dissociation rates are measured from the sensorgram. These rates are used to calculate the equilibrium dissociation constant (KD), a measure of binding affinity.

Conclusion

BCI-137 is a rationally designed small molecule that acts as a direct, competitive inhibitor of AGO2. Its mechanism of action is well-defined: by mimicking uridine monophosphate, it binds to the Mid domain of AGO2, thereby preventing the loading of miRNAs and the assembly of a functional RISC. This leads to a global inhibition of miRNA-mediated gene silencing. The efficacy of this inhibition has been quantified, demonstrating significant disruption of miRNA association with AGO2 at nanomolar concentrations in cells. Furthermore, BCI-137 has been shown to modulate the transcriptional landscape by affecting AGO2's association with chromatin. These characteristics make BCI-137 a valuable tool for researchers studying the roles of AGO2 and miRNA pathways in health and disease, and it represents a proof-of-concept for the therapeutic strategy of targeting the core machinery of RNA interference in cancer and other pathologies.

References

- 1. Argonaute 2: A Novel Rising Star in Cancer Research [jcancer.org]

- 2. Argonaute 2: A Novel Rising Star in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure & Function of Argonaute Protein [excedr.com]

- 4. wcrj.net [wcrj.net]

- 5. Argonaute proteins: Structural features, functions and emerging roles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Argonaute Proteins Take Center Stage in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Structure-guided screening strategy combining surface plasmon resonance with nuclear magnetic resonance for identification of small-molecule Argonaute 2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Small Molecules Targeting the miRNA-Binding Domain of Argonaute 2: From Computer-Aided Molecular Design to RNA Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

Unveiling the Cellular Function of BCI-137: A Technical Guide for Researchers

An In-depth Examination of a Competitive Argonaute 2 Inhibitor for Drug Development and Scientific Discovery

Introduction

BCI-137 is a cell-permeable, small molecule inhibitor of Argonaute 2 (AGO2), a key protein in the RNA-induced silencing complex (RISC) responsible for microRNA (miRNA)-mediated gene silencing.[1][2][3] By competitively binding to the MID domain of AGO2, BCI-137 effectively blocks the loading of miRNAs into the RISC, thereby inhibiting the downstream post-transcriptional gene regulation.[1][4] This technical guide provides a comprehensive overview of the function of BCI-137 in cells, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and a visualization of its role in the miRNA pathway. This document is intended for researchers, scientists, and drug development professionals interested in utilizing BCI-137 as a tool to probe miRNA function or as a potential therapeutic agent.

Core Function and Mechanism of Action

BCI-137 acts as a competitive inhibitor of Argonaute 2.[4] Its primary function within the cell is to disrupt the miRNA-mediated gene silencing pathway. This is achieved through its direct interaction with the MID domain of the AGO2 protein. The MID domain is crucial for anchoring the 5'-phosphate of a microRNA, which is the first and essential step for its loading into the RNA-induced silencing complex (RISC). By occupying this binding site, BCI-137 physically prevents miRNAs from associating with AGO2.[1][2]

The inhibition of miRNA loading onto AGO2 has significant downstream consequences. Without a guide miRNA, the RISC cannot be directed to its target messenger RNA (mRNA) transcripts. This prevents the subsequent cleavage of the target mRNA or the repression of its translation, effectively lifting the miRNA-mediated suppression of gene expression. This mechanism makes BCI-137 a valuable tool for studying the roles of specific miRNAs or the overall importance of the miRNA pathway in various cellular processes.

Quantitative Data Summary

The inhibitory activity of BCI-137 against AGO2 has been quantified in various studies. The following table summarizes the key quantitative metrics reported for BCI-137.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 342 µM | Not specified | [4] |

| Kd | 126 µM | Acute Promyelocytic Leukemia (APL) NB4 cells | [1][2] |

Table 1: Quantitative Inhibitory Activity of BCI-137

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of BCI-137 in a research setting. Below are protocols for key experiments frequently performed using this inhibitor.

RNA Immunoprecipitation (RIP) to Assess AGO2-miRNA Binding Inhibition

This protocol is designed to immunopurify AGO2-containing complexes and quantify the associated miRNAs to determine the inhibitory effect of BCI-137.

Materials:

-

Cells of interest

-

BCI-137 (and vehicle control, e.g., DMSO)

-

Anti-AGO2 antibody (e.g., monoclonal anti-AGO2 antibody, clone 11A9)[5]

-

IgG control antibody (e.g., rat IgG)[5]

-

Protein A/G magnetic beads

-

RIP Lysis Buffer

-

RIP Wash Buffer

-

Protease and RNase inhibitors

-

Reagents for RNA extraction (e.g., TRIzol)

-

Reagents for RT-qPCR

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with BCI-137 at the desired concentration and duration. Include a vehicle-treated control.

-

Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells with RIP Lysis Buffer supplemented with protease and RNase inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G magnetic beads.

-

Incubate the pre-cleared lysate with the anti-AGO2 antibody or IgG control overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads to capture the antibody-protein complexes.

-

-

Washes: Wash the beads several times with RIP Wash Buffer to remove non-specific binding.

-

RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it using a suitable RNA extraction method.

-

Analysis: Quantify the levels of specific miRNAs of interest using RT-qPCR. A significant reduction in the amount of co-immunoprecipitated miRNA in BCI-137-treated cells compared to the control indicates successful inhibition of AGO2-miRNA binding.

Cell Viability (Cytotoxicity) Assay

This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay to measure the effect of BCI-137 on cell viability.

Materials:

-

Cells of interest

-

BCI-137 (in a dilution series)

-

Opaque-walled multiwell plates (96-well or 384-well)

-

CellTiter-Glo® Reagent[6]

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled multiwell plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of BCI-137. Include wells with untreated cells and wells with medium only (for background measurement).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Assay:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[7]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

-

-

Measurement: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Visualizations

AGO2-Mediated Gene Silencing Pathway and BCI-137 Inhibition

The following diagram illustrates the key steps in the AGO2-mediated gene silencing pathway and the point of inhibition by BCI-137.

Caption: AGO2 pathway and BCI-137 inhibition.

Experimental Workflow for Assessing BCI-137 Activity

This diagram outlines the typical experimental workflow to characterize the cellular effects of BCI-137.

Caption: BCI-137 experimental workflow.

Drug Development and Research Applications

BCI-137 serves as a critical tool for dissecting the complexities of miRNA biology. Its ability to globally inhibit miRNA function allows researchers to investigate the collective role of miRNAs in various cellular processes, such as differentiation, proliferation, and apoptosis. For instance, in acute promyelocytic leukemia (APL) NB4 cells, inhibition of AGO2 by BCI-137 has been shown to enhance retinoic acid-induced granulocytic differentiation.[2]

In the context of drug development, targeting miRNA pathways is an emerging therapeutic strategy for diseases like cancer. BCI-137, as a modulator of AGO2 activity, represents a proof-of-concept for small molecules that can therapeutically target the miRNA machinery. While its own therapeutic potential is under investigation, it serves as a valuable chemical probe for identifying and validating new drug targets within the miRNA pathway.

Conclusion

BCI-137 is a potent and specific inhibitor of AGO2, offering a powerful method for studying the functional consequences of miRNA pathway disruption. Its well-defined mechanism of action, coupled with established experimental protocols, makes it an indispensable tool for researchers in the fields of molecular biology, cancer biology, and drug discovery. The continued investigation of BCI-137 and similar molecules will undoubtedly deepen our understanding of post-transcriptional gene regulation and may pave the way for novel therapeutic interventions.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. No evidence for Ago2 translocation from the host erythrocyte into the Plasmodium parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Protocol for Anti Ago-RNA Immunoprecipitation from Mammalian Cells Using the RIP Kit [sigmaaldrich.com]

- 6. ulab360.com [ulab360.com]

- 7. promega.com [promega.com]

An In-depth Technical Guide to the BCI-137 Binding Site on Argonaute 2

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive technical overview of the interaction between the small molecule inhibitor BCI-137 and its binding site on human Argonaute 2 (Ago2). It includes quantitative binding data, detailed experimental protocols, and visualizations of the relevant molecular pathways and experimental workflows.

Introduction: Argonaute 2 as a Therapeutic Target

Argonaute 2 (Ago2) is the central protein component of the RNA-Induced Silencing Complex (RISC), a critical machinery in the microRNA (miRNA) pathway.[1][2] Ago2 is unique among the human Argonaute proteins (AGO1-4) for its catalytic "slicer" activity, which enables it to cleave messenger RNA (mRNA) targets that are perfectly complementary to its guide miRNA.[2][3][4] More commonly in mammals, Ago2-bound miRNAs direct RISC to target mRNAs with partial complementarity, leading to translational repression and mRNA decay.[1] Given its pivotal role in post-transcriptional gene regulation, which is often dysregulated in diseases like cancer, Ago2 has emerged as a significant target for therapeutic intervention.[2][5]

Small molecule inhibitors that can modulate Ago2 activity offer a powerful approach to alter disease-related gene expression profiles. BCI-137 is one such molecule, identified as a competitive inhibitor that directly targets Ago2 to disrupt its function.[6] This guide elucidates the precise binding site of BCI-137 on Ago2, the mechanism of inhibition, and the experimental methodologies used to characterize this interaction.

The BCI-137 Binding Site and Mechanism of Action

Binding Site Localization: The MID Domain

Structural and biochemical studies have established that Argonaute proteins are organized into four main domains: N-terminal, PAZ, MID, and PIWI.[7][8] The MID domain is crucial for anchoring the 5'-end of the guide RNA, a critical first step for the stable loading of the miRNA into Ago2.[4][9]

BCI-137 was specifically designed to target this interaction. It binds directly to the MID domain of Ago2. The inhibitor acts as a structural mimic of uridine monophosphate (UMP), which frequently constitutes the 5'-terminal nucleotide of miRNAs that bind to the Ago2 MID domain.[10] By occupying this 5'-phosphate binding pocket, BCI-137 competitively inhibits the loading of cellular miRNAs into Ago2, thereby disrupting the formation of functional RISC.[1][11]

Quantitative Binding and Inhibition Data

The interaction between BCI-137 and Ago2 has been quantified using various biochemical and biophysical assays. The key parameters are summarized below.

| Parameter | Value | Method | Source |

| Binding Affinity (KD) | 126 µM | Affinity Interaction | |

| Inhibitory Concentration (IC50) | 342 µM | Competitive Assay | [6] |

Cellular Effects of Inhibition

In a cellular context, treatment with BCI-137 leads to a significant reduction in the amount of miRNA associated with Ago2. In acute promyelocytic leukemia (APL) NB4 cells, BCI-137 was shown to inhibit the loading of several miRNAs onto Ago2 without affecting the overall stability or cellular levels of the Ago2 protein itself.

-

Inhibition of miRNA loading (100 nM BCI-137 for 48h in NB4 cells):

-

miR-107: 79% inhibition

-

let-7a: 73% inhibition

-

miR-223: 73% inhibition

-

miR-26a: 68% inhibition

-

miR-60a: 53% inhibition

-

Visualizing the Mechanism and Experimental Workflow

Diagram: Mechanism of Ago2 Inhibition by BCI-137

The following diagram illustrates the competitive inhibition mechanism where BCI-137 prevents miRNA loading onto the Ago2 MID domain, thereby inhibiting the formation of a functional RISC.

Caption: Competitive inhibition of Ago2 by BCI-137, blocking miRNA loading.

Diagram: Experimental Workflow for BCI-137 Characterization

This diagram outlines the multi-step experimental strategy used to identify and validate BCI-137 as an Ago2 inhibitor.[12][13]

Caption: Workflow for identification and validation of Ago2 inhibitors like BCI-137.

Key Experimental Protocols

The characterization of BCI-137's binding to Ago2 relies on a combination of computational, biophysical, and cellular biology techniques.

Structure-Based Virtual Screening and Molecular Docking

This computational approach was used for the initial identification of BCI-137 from a large chemical library.[10][12]

-

Protein Preparation: The crystal structure of human Argonaute 2 (e.g., PDB ID: 4EI1) is prepared.[7][14] This involves adding hydrogens, assigning bond orders, and performing energy minimization to relieve steric clashes.

-

Binding Site Definition: A receptor grid is generated, centered on the known 5'-phosphate binding pocket within the MID domain. Key residues known to interact with the miRNA 5'-end (e.g., Y529) are included in the grid definition.[15]

-

Ligand Library Screening: A library of small molecules is computationally docked into the defined binding site using software like GLIDE.

-

Scoring and Selection: Compounds are scored based on their predicted binding energy and favorable interactions (e.g., hydrogen bonds, electrostatic interactions) with the protein. BCI-137 was selected as a top candidate due to its high score and pharmacophore mimicry of uridine monophosphate.[10]

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is used to measure the real-time binding kinetics and affinity between a protein and a ligand.[12]

-

System Setup: An evaluation system is established using the purified MID domain of Ago2.

-

Immobilization: The Ago2 MID domain protein is immobilized onto the surface of an SPR sensor chip.

-

Analyte Injection: A solution containing BCI-137 (the analyte) is flowed over the chip surface at various concentrations.

-

Binding Measurement: The change in the refractive index at the surface, which is proportional to the mass change as the analyte binds, is measured in real-time and reported in response units (RU).

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the binding curves. The equilibrium dissociation constant (KD) is calculated as koff/kon. For competitive assays, a known binding partner (like a UMP-linked molecule) is used, and the ability of BCI-137 to inhibit this interaction is measured to determine an IC50.[12]

RNA Immunoprecipitation (RIP) Assay

The RIP assay is a crucial cellular experiment to demonstrate that BCI-137 inhibits the physical association of miRNAs with Ago2 in vivo.[13]

-

Cell Treatment: A relevant cell line (e.g., NB4) is cultured and treated with either BCI-137 or a vehicle control (DMSO) for a specified time (e.g., 48 hours).

-

Cell Lysis: Cells are harvested and gently lysed to release cytoplasmic contents while keeping protein-RNA complexes intact.

-

Immunoprecipitation (IP): The cell lysate is incubated with magnetic beads conjugated to a specific anti-Ago2 antibody to capture Ago2 and its associated molecules.[9] A non-specific antibody (e.g., IgG) is used as a negative control.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins and RNA.

-

RNA Elution and Purification: The RNA bound to the immunoprecipitated Ago2 is eluted and purified using a commercial kit (e.g., mirVana miRNA Isolation Kit).[16]

-

Quantitative RT-PCR (qRT-PCR): The levels of specific miRNAs (e.g., let-7a, miR-223) in the eluted RNA fraction are quantified using TaqMan miRNA assays or similar qRT-PCR methods.[16]

-

Data Analysis: The amount of each miRNA co-immunoprecipitated with Ago2 in the BCI-137 treated sample is compared to the vehicle control to calculate the percentage of inhibition of miRNA loading.

Conclusion and Future Directions

BCI-137 serves as a proof-of-concept small molecule that effectively targets the miRNA-binding MID domain of Argonaute 2. By mimicking the 5'-end of a microRNA, it competitively inhibits the loading of guide RNAs, thereby disrupting the entire downstream gene silencing pathway. The quantitative data and detailed protocols outlined in this guide provide a framework for understanding its mechanism of action and for the continued development of more potent and specific Ago2 inhibitors. Future research may focus on improving the binding affinity and cellular efficacy of BCI-137 derivatives and exploring their therapeutic potential in diseases characterized by aberrant miRNA activity.

References

- 1. wcrj.net [wcrj.net]

- 2. Argonaute 2: A Novel Rising Star in Cancer Research [jcancer.org]

- 3. Frontiers | Argonaute Proteins: From Structure to Function in Development and Pathological Cell Fate Determination [frontiersin.org]

- 4. The Structure of Human Argonaute-2 in Complex with miR-20a - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the microRNA binding domain of argonaute 2: rational inhibitor design and study of mutation effects on protein-ligand interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Crystal Structure of Human Argonaute2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Argonaute proteins: Structural features, functions and emerging roles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical isolation of Argonaute protein complexes by Ago-APP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. No evidence for Ago2 translocation from the host erythrocyte into the Plasmodium parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-guided screening strategy combining surface plasmon resonance with nuclear magnetic resonance for identification of small-molecule Argonaute 2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small Molecules Targeting the miRNA-Binding Domain of Argonaute 2: From Computer-Aided Molecular Design to RNA Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Mutagenisis of Argonaute 2 in studying microRNA loading | Zendy [zendy.io]

- 16. Detection of the Argonaute Protein Ago2 and microRNAs in the RNA Induced Silencing Complex (RISC) Using a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BCI-137 in miRNA Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCI-137 is a pivotal small molecule inhibitor in the study of microRNA (miRNA) pathways, offering a potent and specific tool for elucidating the function of Argonaute 2 (AGO2), a central component of the RNA-Induced Silencing Complex (RISC). This technical guide provides a comprehensive overview of BCI-137, detailing its mechanism of action, summarizing key experimental data, and outlining relevant protocols for its use in research. The included visualizations of the miRNA pathway and BCI-137's inhibitory effect serve to clarify its role in modulating gene silencing.

Introduction to the miRNA Pathway and AGO2

MicroRNAs are small, non-coding RNA molecules that play a crucial role in regulating gene expression at the post-transcriptional level. The biogenesis of mature miRNAs is a multi-step process that begins in the nucleus and culminates in the cytoplasm. The final, functional form of a miRNA is achieved when it is loaded into the RNA-Induced Silencing Complex (RISC).

The core component of RISC is the Argonaute 2 (AGO2) protein. AGO2 binds to the mature miRNA and facilitates its interaction with target messenger RNAs (mRNAs). This interaction typically leads to translational repression or degradation of the target mRNA, thereby silencing gene expression. Given its central role, AGO2 has become a significant target for therapeutic intervention and for the development of research tools to probe the miRNA pathway.

BCI-137: A Specific Inhibitor of AGO2

BCI-137 is a cell-permeable small molecule designed to inhibit the function of AGO2.[1] It was identified through high-throughput molecular docking screening methods.[2] Its primary mechanism of action is the prevention of miRNA binding to the AGO2 protein.[1][3] By blocking this crucial interaction, BCI-137 effectively inhibits the formation of a functional RISC and subsequent miRNA-mediated gene silencing. This specificity makes BCI-137 an invaluable tool for studying the consequences of AGO2 inhibition in various biological contexts.

Mechanism of Action

BCI-137 directly interferes with the loading of miRNAs into AGO2. The AGO2 protein has a specific binding domain for miRNAs, and BCI-137 is thought to interact with this domain, sterically hindering the entry and stable association of the miRNA. This leads to a non-functional AGO2 protein that is unable to participate in gene silencing.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing BCI-137.

| Compound | Target | Effect | Concentration | Cell Line/System | Reference |

| BCI-137 | Argonaute 2 (AGO2) | Inhibition of miRNA binding | Exceeds concentrations for AGO2-miRNA binding inhibition | P. falciparum parasites | [1] |

| BCI-137 | Argonaute 2 (AGO2) | No significant inhibition of endogenous miR-16 | Not specified | HeLa cells | [2] |

| BCI-137 | Cell Viability | No inhibition | 10 µmol/L and 50 µmol/L | HeLa cells | [2] |

| Assay | Compound | Result | Reference |

| RISC Inhibition Assay | BCI-137 | Weaker inhibition of AGO2-siRNA binding compared to newly identified compounds | [2] |

Experimental Protocols

Western Blot Analysis for AGO2 Detection

This protocol is a generalized procedure based on descriptions of experiments using BCI-137.[1]

-

Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AGO2 overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

RNA-Induced Silencing Complex (RISC) Inhibition Assay

This protocol is a generalized procedure based on descriptions of experiments using BCI-137 as a reference compound.[2]

-

Lysate Preparation: Prepare a cell lysate (e.g., from HeLa cells) that is active for RISC assembly.

-

Compound Incubation: Co-incubate the cell lysate with the test compound (e.g., BCI-137) and a model double-stranded RNA (e.g., a luciferase-targeting siRNA).

-

Immunoprecipitation of AGO2: After the reaction, immunoprecipitate AGO2 from the lysate using an AGO2-specific antibody conjugated to magnetic beads.

-

RNA Extraction: Extract the RNA bound to the immunoprecipitated AGO2.

-

Quantification of Antisense Strand: Quantify the amount of the antisense strand of the siRNA by quantitative real-time PCR (qPCR). The reduction in the amount of antisense strand in the presence of the inhibitor compared to a control indicates RISC inhibitory activity.

Visualizations

miRNA Biogenesis and RISC Formation Pathway

Caption: Overview of the canonical miRNA biogenesis and gene silencing pathway.

Mechanism of BCI-137 Inhibition

Caption: BCI-137 binds to AGO2, preventing miRNA loading and RISC formation.

Conclusion

BCI-137 is a well-established inhibitor of AGO2, acting through the direct blockade of miRNA binding. This mechanism makes it a powerful research tool for investigating the roles of the miRNA pathway in various cellular processes and disease states. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize BCI-137 in their studies. Further research into small molecule inhibitors of the miRNA pathway, such as BCI-137, holds promise for the development of novel therapeutics.

References

- 1. No evidence for Ago2 translocation from the host erythrocyte into the Plasmodium parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-guided screening strategy combining surface plasmon resonance with nuclear magnetic resonance for identification of small-molecule Argonaute 2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecules Targeting the miRNA-Binding Domain of Argonaute 2: From Computer-Aided Molecular Design to RNA Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

BCI-137 as a Chemical Probe for Argonaute-2 Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Argonaute-2 (AGO2) is a critical protein in RNA-induced gene silencing, acting as the catalytic core of the RNA-induced silencing complex (RISC). Its function in microRNA (miRNA) and small interfering RNA (siRNA) pathways makes it a compelling target for therapeutic intervention and a crucial protein to study for understanding gene regulation. BCI-137 is a cell-permeable, small molecule inhibitor of AGO2 that serves as a valuable chemical probe to investigate AGO2's multifaceted roles. This technical guide provides a comprehensive overview of BCI-137, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Introduction to BCI-137

BCI-137, a dioxotetrahydroquinoxaline derivative, was identified through high-throughput molecular docking as a competitive inhibitor of AGO2.[1][2] It mimics the structure of uridine monophosphate, allowing it to bind to the miRNA-binding pocket within the MID domain of AGO2.[3][4] By occupying this site, BCI-137 prevents the loading of miRNAs into AGO2, thereby inhibiting the formation of a functional RISC and subsequent gene silencing.[3] This targeted inhibition allows for the elucidation of AGO2-specific functions in various cellular processes.

Quantitative Data for BCI-137

The following tables summarize the key quantitative parameters of BCI-137's interaction with AGO2 and its effects in cellular assays.

Table 1: Biochemical and Cellular Potency of BCI-137

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 342 µM | In vitro AGO2 competitive binding assay | [2] |

| Kd | 126 µM | Direct interaction with AGO2 MID domain | [4] |

Table 2: Effect of BCI-137 on miRNA Loading into AGO2 in NB4 Cells

| miRNA | % Inhibition (at 100 nM BCI-137 for 48h) | Reference |

| miR-107 | 79% | [4] |

| let-7a | 73% | [4] |

| miR-223 | 73% | [4] |

| miR-26a | 68% | [4] |

| miR-60a | 53% | [4] |

Table 3: Cellular Effects of BCI-137 in NB4 Acute Promyelocytic Leukemia Cells

| Effect | Concentration | Treatment Duration | Observation | Reference |

| Granulocytic Differentiation (in combination with Retinoic Acid) | 10 µM | 96 hours | Potentiates RA-induced differentiation | [3][5] |

| Cell Viability | Up to 10 µM | 96 hours | No significant effect on proliferation or viability | [1] |

| AGO2 Association with miR-155 Host Gene Promoter | 10 µM | Not specified | 70% reduction | [4] |

| Histone H4 Acetylation at miR-155 Host Gene Promoter | 10 µM | Not specified | ~300% increase | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving AGO2 and experimental workflows for studying BCI-137.

AGO2-Mediated Gene Silencing and Inhibition by BCI-137

This diagram illustrates the canonical miRNA processing pathway, the role of AGO2 in forming the RISC, and the mechanism of action of BCI-137.

Caption: AGO2 gene silencing pathway and BCI-137 inhibition.

Experimental Workflow: RNA Immunoprecipitation (RIP) to Assess BCI-137 Activity

This diagram outlines the key steps in a RIP experiment to determine the effect of BCI-137 on the association of miRNAs with AGO2.

References

- 1. Structure-guided screening strategy combining surface plasmon resonance with nuclear magnetic resonance for identification of small-molecule Argonaute 2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. wcrj.net [wcrj.net]

- 4. researchgate.net [researchgate.net]

- 5. A small-molecule targeting the microRNA binding domain of argonaute 2 improves the retinoic acid differentiation response of the acute promyelocytic leukemia cell line NB4 - PubMed [pubmed.ncbi.nlm.nih.gov]

foundational research on BCI-137 and gene silencing

An In-depth Technical Guide to Foundational Research on BCI-137 and Gene Silencing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on BCI-137, a small-molecule inhibitor of the Argonaute 2 (AGO2) protein. The document details its mechanism of action in the context of gene silencing, presents available quantitative data, and outlines the key experimental protocols used in its initial characterization.

Gene silencing through the RNA interference (RNAi) pathway is a fundamental cellular process critical in regulating gene expression. Central to this pathway is the RNA-Induced Silencing Complex (RISC), where an Argonaute protein, loaded with a microRNA (miRNA), identifies target messenger RNA (mRNA) for degradation or translational repression. In humans, AGO2 is the only Argonaute protein with catalytic "slicer" activity, making it a high-value target for therapeutic intervention and a crucial tool for molecular biology research.

BCI-137 is a cell-permeable small molecule identified through computational screening as a direct inhibitor of AGO2.[1] By competing with miRNA binding, BCI-137 effectively disrupts the formation of a functional RISC, leading to an inhibition of miRNA-mediated gene silencing. Its discovery and characterization provide a chemical probe to investigate the dynamics of the RNAi pathway and to explore the therapeutic potential of modulating AGO2 activity, particularly in diseases such as acute promyelocytic leukemia (APL).[1][2]

Mechanism of Action: Competitive Inhibition of AGO2

The primary mechanism of BCI-137 is the competitive inhibition of miRNA loading into the AGO2 protein. The AGO2 protein contains a specialized pocket within its Middle (MID) domain that is responsible for anchoring the 5'-phosphate end of a mature miRNA. This interaction is the critical first step in the assembly of a functional RISC.

BCI-137 was designed to mimic the 5' end of miRNAs, allowing it to bind directly to this pocket.[1] By occupying this binding site, BCI-137 physically obstructs the loading of endogenous miRNAs, thereby preventing the formation of the AGO2-miRNA complex. This leaves AGO2 in an inactive, unloaded state, unable to execute gene silencing on its target mRNAs.

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for BCI-137 in foundational studies. This data is essential for understanding the molecule's potency and binding affinity for its target, AGO2.

| Parameter | Value | Description | Source |

| IC₅₀ (Half Maximal Inhibitory Concentration) | 342 µM | The concentration of BCI-137 required to inhibit AGO2 activity by 50% in a competitive binding assay. | MedchemExpress[3] |

| Kd (Dissociation Constant) | 126 µM | A measure of the binding affinity of BCI-137 to the MID domain of AGO2, as determined in docking screens. | Request PDF[1] |

Experimental Protocols

The characterization of BCI-137 involved a combination of computational screening and in vitro validation assays. The following sections provide detailed methodologies for the key experiments performed.

In Silico Molecular Docking Screen

BCI-137 was identified from a large chemical library using a structure-based virtual screening approach targeting the miRNA binding site of the human AGO2 protein.

Objective: To computationally identify small molecules that can bind to the 5'-phosphate binding pocket of the AGO2 MID domain.

Methodology:

-

Protein Preparation: The high-resolution crystal structure of the human AGO2 protein is obtained from the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states. The MID domain, specifically the residues known to interact with the miRNA 5' end, is defined as the binding site for the docking grid.

-

Ligand Library Preparation: A large library of commercially available small molecules (e.g., >200,000 compounds) is prepared. The 3D structures of these compounds are generated and energy-minimized to ensure conformational accuracy.

-

High-Throughput Virtual Screening: A molecular docking program (e.g., AutoDock Vina, Schrödinger's GLIDE) is used to individually "dock" each molecule from the library into the defined AGO2 binding pocket. The program calculates a binding score for each molecule based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

-

Hit Selection and Filtering: Compounds are ranked based on their docking scores. A threshold is applied to select a smaller subset of high-scoring "hits." These hits are often visually inspected and filtered based on chemical properties (e.g., Lipinski's rule of five) to prioritize compounds with drug-like characteristics.

-

Lead Candidate: BCI-137 is identified as a lead candidate from this process for subsequent in vitro validation.

NB4 Cell Culture and Differentiation Assay

The human NB4 cell line, derived from an APL patient, is a key cellular model for studying AGO2 function. These cells can be induced to differentiate into granulocytes by all-trans retinoic acid (ATRA), a process modulated by miRNA activity.

Objective: To assess the effect of BCI-137 on the ATRA-induced differentiation of NB4 cells.

Methodology:

-

Cell Culture: NB4 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[4]

-

Treatment: Cells are seeded at a density of 2 x 10⁵ cells/mL. They are treated with one of the following:

-

Vehicle control (e.g., DMSO).

-

BCI-137 at a final concentration (e.g., 50-100 µM).

-

ATRA at a final concentration of 1 µM.[5]

-

A combination of ATRA (1 µM) and BCI-137.

-

-

Incubation: Cells are incubated for a period of 72 to 120 hours to allow for differentiation.

-

Assessment of Differentiation (Nitroblue Tetrazolium - NBT Reduction Assay):

-

Cells are harvested and washed with Phosphate-Buffered Saline (PBS).

-

Cells are resuspended in a solution containing 1 mg/mL NBT and 200 ng/mL 12-O-tetradecanoylphorbol-13-acetate (TPA) in PBS.

-

After a 20-30 minute incubation at 37°C, cells are cytocentrifuged onto glass slides.

-

The percentage of cells containing dark formazan deposits (NBT-positive) is determined by counting at least 200 cells under a light microscope. An increase in NBT-positive cells indicates successful granulocytic differentiation.[5]

-

-

Assessment of Differentiation (Flow Cytometry):

-

Cells are stained with a fluorescently-labeled antibody against the cell surface marker CD11c, which is upregulated during granulocytic differentiation.[5]

-

The percentage of CD11c-positive cells is quantified using a flow cytometer.

-

RNA Immunoprecipitation (RIP) Assay

The RIP assay is used to confirm that BCI-137 disrupts the physical interaction between AGO2 and its associated miRNAs within the cell.

Objective: To quantify the amount of specific miRNAs associated with AGO2 in the presence or absence of BCI-137.

Methodology:

-

Cell Treatment and Lysis: NB4 cells are treated with either vehicle or BCI-137 for a specified time (e.g., 24 hours). Cells are harvested and lysed in a polysome lysis buffer containing protease and RNase inhibitors to release ribonucleoprotein complexes.

-

Immunoprecipitation:

-

The cell lysate is pre-cleared with protein A/G magnetic beads to reduce non-specific binding.

-

A portion of the lysate is set aside as the "input" control.

-

The remaining lysate is incubated overnight at 4°C with magnetic beads pre-conjugated with either an anti-AGO2 antibody or a non-specific IgG control antibody.

-

-

Washing: The beads are washed extensively with a high-salt buffer to remove non-specifically bound proteins and RNA.

-

RNA Elution and Purification: The RNA bound to the immunoprecipitated AGO2 is eluted from the beads and purified using a phenol-chloroform extraction or a column-based RNA purification kit.

-

Quantitative Reverse Transcription PCR (qRT-PCR):

-

The purified RNA is reverse-transcribed into cDNA using primers specific for a known AGO2-associated miRNA (e.g., miR-16).

-

The abundance of the specific miRNA in the input, anti-AGO2 IP, and IgG IP samples is quantified using real-time PCR (qPCR).

-

-

Data Analysis: The amount of miRNA in the IP samples is normalized to the input sample. A significant reduction in the amount of co-immunoprecipitated miRNA in BCI-137-treated cells compared to vehicle-treated cells indicates that the drug has successfully inhibited the miRNA-AGO2 interaction.

Conclusion and Future Directions

BCI-137 stands as a pivotal chemical tool for the study of miRNA-mediated gene silencing. As a competitive inhibitor of AGO2, it provides a means to acutely and reversibly block the function of the RISC complex, enabling detailed investigation into the roles of specific miRNAs in various cellular processes. The foundational research has established its mechanism of action and demonstrated its efficacy in a cellular model of APL. Future research may focus on optimizing the potency and specificity of BCI-137 derivatives for potential therapeutic applications and utilizing this compound to further unravel the complex regulatory networks governed by the RNAi machinery.

References

- 1. researchgate.net [researchgate.net]

- 2. A small-molecule targeting the microRNA binding domain of argonaute 2 improves the retinoic acid differentiation response of the acute promyelocytic leukemia cell line NB4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. genome.ucsc.edu [genome.ucsc.edu]

- 5. aacrjournals.org [aacrjournals.org]

BCI-137: A Technical Guide to its Discovery, Development, and Mechanism of Action

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of BCI-137, a cell-permeable small molecule inhibitor of Argonaute 2 (Ago2). BCI-137 has emerged as a valuable tool in preclinical research for dissecting the intricacies of microRNA (miRNA) pathways and holds potential for further therapeutic development. This document details its discovery, mechanism of action, and application in various experimental models, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.

Discovery of BCI-137: A Structure-Guided Approach

BCI-137 was identified through a high-throughput molecular docking screening method.[1] This computational approach aimed to discover small molecules that could bind to the Mid domain of Ago2, a critical component for anchoring miRNA. Unlike broader screening techniques, this structure-guided strategy focused on identifying compounds with a high affinity for a specific functional site within the Ago2 protein. While initial screening identified BCI-137 from a medium-scale library of less than 200,000 compounds, its binding mode was not fully elucidated at the time of its initial discovery.[1]

Further studies have since employed more comprehensive strategies, combining in silico docking with experimental validation methods like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) analysis to identify new Ago2 inhibitors with potentially higher affinity and to better understand the binding interactions.[1]

Experimental Workflow: Identification of Ago2 Inhibitors

The general workflow for identifying small molecule inhibitors of Ago2, including compounds like BCI-137, involves a multi-step process that integrates computational and experimental techniques.

Caption: A generalized workflow for the discovery and validation of Ago2 inhibitors.

Mechanism of Action: Targeting the Core of RNA Silencing

BCI-137 functions as a competitive inhibitor of Ago2.[2] It is a cell-permeable dioxotetrahydroquinoxaline compound that mimics uridine monophosphate, enabling it to bind to the Mid domain of Ago2. This interaction directly interferes with the loading of miRNAs into the RNA-induced silencing complex (RISC), a crucial step for miRNA-mediated gene silencing. By occupying the miRNA binding site, BCI-137 effectively prevents the association of miRNAs with Ago2, thereby inhibiting the formation of a functional RISC.[3]

Signaling Pathway: miRNA Biogenesis and the Role of Ago2

The following diagram illustrates the canonical miRNA biogenesis pathway and highlights the point of intervention for BCI-137.

Caption: The miRNA biogenesis pathway and the inhibitory action of BCI-137 on Ago2.

Preclinical Development and Applications

BCI-137 has been utilized in a variety of preclinical studies to investigate the biological functions of Ago2 and the consequences of its inhibition. These studies have provided valuable insights into its cellular effects and potential therapeutic applications.

Efficacy in Acute Promyelocytic Leukemia (APL) Models

In the context of APL, BCI-137 has been shown to enhance the differentiation of leukemia cells. Specifically, in NB4 APL cells, inhibition of Ago2 by BCI-137 boosts retinoic acid-induced granulocyte differentiation.[4] This effect is attributed to the increased expression of differentiation-related miRNAs.

Table 1: Quantitative Effects of BCI-137 in NB4 APL Cells

| Parameter | Condition | Result |

| miRNA Loading Inhibition | 100 nM BCI-137 for 48h | miR-107: 79% inhibitionlet-7a: 73% inhibitionmiR-223: 73% inhibitionmiR-26a: 68% inhibitionmiR-60a: 53% inhibition |

| Histone Acetylation | 10 µM BCI-137 | ~300% increase in Histone H4 acetylation[4] |

| Ago2 Association | 10 µM BCI-137 | 70% reduction in Ago2 association with miR-155HG promoter[4] |

| miRNA Upregulation | with 100 nM Retinoic Acid for 96h | miR-26a: 140% increasemiR-223: 255% increase |

Studies in Parasitology and Oocyte Maturation

BCI-137 has also been employed to probe the role of host Ago2 in parasitic infections and developmental biology.

-

Plasmodium falciparum : In studies of the malaria parasite P. falciparum, BCI-137 was used to inhibit host red blood cell Ago2. The results demonstrated that inhibition of Ago2 function did not affect parasite multiplication rate or gametocyte production, suggesting that host Ago2 activity is not essential for parasite development in the blood stage.[5]

-

Mouse Oocyte Maturation : In mouse oocytes, BCI-137 was microinjected to inhibit Ago2 and investigate its role in maternal-mRNA degradation.[3] This research helps to elucidate the post-transcriptional regulatory mechanisms governing early embryonic development.

Table 2: Key Properties and In Vitro Activity of BCI-137

| Property | Value |

| Binding Affinity (Kd) | 126 µM[4] |

| IC50 | 342 µM[2] |

| Cell Permeability | Yes |

| Effect on Ago2 Stability | Does not affect cellular Ago2 stability |

| Effect on Cell Viability | No effect on NB4 cell proliferation or viability up to 10 µM for 96h |

Logical Relationship: BCI-137's Impact on Myeloid Differentiation

The following diagram illustrates the logical steps through which BCI-137 promotes the differentiation of myeloid leukemia cells.

Caption: Logical flow of BCI-137's mechanism in promoting myeloid cell differentiation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the evaluation of BCI-137.

RNA Immunoprecipitation (RIP)

This protocol is used to determine the extent to which BCI-137 inhibits the loading of specific miRNAs onto Ago2.

-

Cell Lysis : NB4 cells are treated with BCI-137 or a vehicle control for a specified duration (e.g., 48 hours). Cells are then harvested and lysed to release cytoplasmic contents, including Ago2-miRNA complexes.

-

Immunoprecipitation : The cell lysate is incubated with magnetic beads coated with an anti-Ago2 antibody to capture Ago2 and any associated RNAs. A non-specific IgG antibody is used as a negative control.

-

Washing : The beads are washed multiple times to remove non-specifically bound proteins and RNAs.

-

RNA Elution and Purification : The bound RNA is eluted from the beads and purified.

-

Quantitative PCR (qPCR) : The levels of specific miRNAs (e.g., miR-107, let-7a) in the immunoprecipitated RNA are quantified by reverse transcription qPCR. The results are normalized to the input RNA levels.

Cell Viability and Proliferation Assays

These assays are performed to assess the cytotoxicity of BCI-137.

-

Cell Seeding : NB4 cells are seeded in a multi-well plate at a specific density.

-

Compound Treatment : Cells are treated with various concentrations of BCI-137 (e.g., up to 10 µM) and a vehicle control.

-

Incubation : The cells are incubated for a defined period (e.g., up to 96 hours).

-

Viability Assessment : Cell viability can be measured using various methods:

-

MTT Assay : Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Trypan Blue Exclusion : Viable cells with intact membranes exclude the dye, while non-viable cells are stained.

-

Flow Cytometry with Viability Dyes : Allows for the quantification of live and dead cells in a population.

-

-

Data Analysis : The percentage of viable cells in the treated samples is calculated relative to the vehicle control.

Myeloid Differentiation Assay

This assay evaluates the effect of BCI-137 on the differentiation of myeloid cells, often in combination with an inducing agent like retinoic acid.

-

Cell Treatment : NB4 cells are treated with BCI-137, retinoic acid, a combination of both, or a vehicle control.

-

Incubation : Cells are incubated for a period sufficient to induce differentiation (e.g., 96 hours).

-

Differentiation Marker Analysis : Differentiation is assessed by measuring the expression of specific cell surface markers using flow cytometry. Common markers for granulocytic differentiation include CD11b and CD11c.

-

Morphological Analysis : Changes in cell morphology consistent with differentiation (e.g., nuclear condensation, cytoplasmic granulation) can be observed by cytological staining (e.g., Wright-Giemsa stain).

-

Data Analysis : The percentage of cells expressing differentiation markers is quantified by flow cytometry.

Conclusion

BCI-137 has been instrumental as a research tool for investigating the roles of Ago2 and miRNA pathways in various biological processes. Its discovery through structure-based screening highlights the power of computational methods in modern drug discovery. While its development has primarily been in a preclinical setting, the insights gained from studies using BCI-137 continue to inform our understanding of gene regulation and may pave the way for the development of novel therapeutics targeting RNA silencing machinery. This guide provides a comprehensive technical overview to support researchers and drug development professionals in leveraging BCI-137 in their scientific endeavors.

References

- 1. Structure-guided screening strategy combining surface plasmon resonance with nuclear magnetic resonance for identification of small-molecule Argonaute 2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fyn and argonaute 2 participate in maternal-mRNA degradation during mouse oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. No evidence for Ago2 translocation from the host erythrocyte into the Plasmodium parasite - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of BCI-137 on the RNA-Induced Silencing Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The RNA-induced silencing complex (RISC) is a critical mediator of gene regulation, with the Argonaute-2 (Ago2) protein at its catalytic core. The dysregulation of RISC activity, often through aberrant microRNA (miRNA) expression, is implicated in numerous pathologies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of BCI-137, a cell-permeable small molecule inhibitor of Ago2. We will explore its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and provide visual representations of the associated biological pathways and experimental workflows.

Introduction to the RNA-Induced Silencing Complex (RISC)

The RISC is a ribonucleoprotein complex that plays a central role in RNA interference (RNAi) and miRNA-mediated gene silencing. The core component of RISC is a protein from the Argonaute family, with Ago2 being the only member in humans possessing catalytic "slicer" activity. The assembly and function of RISC can be summarized in the following key steps:

-

Dicer Processing: Long double-stranded RNA (dsRNA) or pre-miRNA hairpins are processed by the RNase III enzyme Dicer into short (~22 nucleotide) dsRNA duplexes.

-

RISC Loading: This dsRNA duplex is loaded into Ago2.

-

Passenger Strand Removal: One strand of the duplex, the "passenger" strand, is cleaved by Ago2 and ejected.

-

Guide Strand Retention: The remaining "guide" strand is retained, forming the mature, active RISC.

-

Target Recognition and Silencing: The guide strand directs the RISC to messenger RNA (mRNA) targets with complementary sequences, leading to translational repression or mRNA degradation.

BCI-137: A Competitive Inhibitor of Argonaute-2

BCI-137 is a competitive inhibitor of Ago2.[1] It functions by directly and reversibly interacting with the microRNA binding domain (specifically the Mid domain) of Ago2.[2] This interaction prevents the loading of miRNAs into the RISC, thereby inhibiting its gene-silencing activity. Structurally, BCI-137 mimics the 5' end of miRNAs, which is a key recognition motif for the Mid domain of Ago2.[3]

Mechanism of Action

BCI-137's inhibitory effect is achieved by occupying the miRNA binding pocket within the Ago2 Mid domain. This competitive binding prevents the stable association of miRNA duplexes with Ago2, a crucial step for the formation of a functional RISC. By blocking miRNA loading, BCI-137 effectively reduces the pool of active RISC available to target specific mRNAs for silencing.

Quantitative Data Summary

The following table summarizes the key quantitative parameters reported for BCI-137.

| Parameter | Value | Description | Source |

| Binding Affinity (Kd) | 126 µM | Dissociation constant for the interaction between BCI-137 and the Ago2 Mid domain. | [2] |

| IC50 | 342 µM | Concentration of BCI-137 required to inhibit 50% of Ago2 activity in a competitive binding assay. | [1] |

| miRNA Inhibition | See below | Percentage of inhibition of specific miRNA binding to Ago2 in NB4 cells treated with 100 nM BCI-137 for 48 hours. | |

| miR-20a | Significant Inhibition | (Specific percentage not provided) | [2] |

| miR-26a | Significant Inhibition | (Specific percentage not provided) | [2] |

| miR-107 | Significant Inhibition | (Specific percentage not provided) | [2] |

| miR-223 | Significant Inhibition | (Specific percentage not provided) | [2] |

| let-7a | Significant Inhibition | (Specific percentage not provided) | [2] |

| Cellular Effects | See below | Effects observed in NB4 acute promyelocytic leukemia cells. | [2] |

| Ago2 Association with miR-155HG promoter | 70% reduction | Decrease in Ago2 association with the miR-155 host gene promoter region with 10 µM BCI-137. | [2] |

| Histone H4 Acetylation | ~300% increase | Increase in histone H4 acetylation at the miR-155HG promoter region with 10 µM BCI-137. | [2] |

Experimental Protocols

The characterization of BCI-137's effect on the RISC involves several key experimental techniques. Below are detailed methodologies for these assays.

RNA Immunoprecipitation (RIP) for Ago2-miRNA Binding

This protocol is used to determine the extent to which specific miRNAs are associated with Ago2 in the presence and absence of BCI-137.

Materials:

-

Cells of interest (e.g., NB4 cells)

-

BCI-137

-

Lysis Buffer (e.g., RIPA buffer)

-

Protease and RNase inhibitors

-

Anti-Ago2 antibody

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash Buffer

-

RNA extraction kit

-

qRT-PCR reagents for specific miRNAs

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with BCI-137 or vehicle control for the specified time and concentration.

-

Cell Lysis: Harvest and lyse the cells in lysis buffer supplemented with protease and RNase inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with anti-Ago2 antibody or isotype control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washes: Wash the beads several times with wash buffer to remove non-specific binding.

-

RNA Elution and Extraction: Elute the RNA from the beads and purify using an RNA extraction kit.

-

qRT-PCR Analysis: Perform qRT-PCR to quantify the levels of specific miRNAs in the immunoprecipitated RNA. The relative abundance of miRNAs in the Ago2-IP from BCI-137-treated cells compared to control cells indicates the inhibitory effect of the compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity (Kd) and kinetics of the interaction between BCI-137 and the Ago2 Mid domain.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant purified Ago2 Mid domain protein

-

BCI-137 in a suitable buffer

-

Activation reagents (e.g., EDC/NHS)

-

Immobilization buffer (e.g., sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Protein Immobilization:

-

Activate the sensor chip surface using EDC/NHS.

-

Immobilize the Ago2 Mid domain protein onto the chip surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of BCI-137 in running buffer.

-

Inject the BCI-137 solutions over the immobilized protein surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units) in real-time to observe association and dissociation.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping

NMR spectroscopy, specifically Chemical Shift Perturbation (CSP) mapping, can be used to identify the amino acid residues in the Ago2 Mid domain that are involved in the interaction with BCI-137.

Materials:

-

NMR spectrometer

-

Isotopically labeled (¹⁵N) recombinant purified Ago2 Mid domain protein

-

BCI-137

-

NMR buffer

Procedure:

-

Sample Preparation: Prepare a sample of ¹⁵N-labeled Ago2 Mid domain in NMR buffer.

-

Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum provides a unique peak for each backbone amide proton.

-

Titration: Add increasing concentrations of BCI-137 to the protein sample.

-

Spectral Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

-

Data Analysis:

-

Overlay the spectra and identify the peaks that shift their position upon addition of BCI-137.

-

The residues corresponding to the perturbed peaks are likely to be at or near the binding site of BCI-137.

-

Conclusion

BCI-137 represents a valuable tool for studying the function of the RNA-induced silencing complex. As a competitive inhibitor of Ago2, it allows for the targeted disruption of miRNA-mediated gene silencing. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in leveraging BCI-137 for their studies or as a starting point for the development of novel therapeutics targeting the RISC pathway. Further research into the specificity and in vivo efficacy of BCI-137 and its analogs will be crucial in translating these findings into clinical applications.

References

Preliminary Studies of the BCI-137 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies involving BCI-137, a competitive inhibitor of the Argonaute 2 (Ago2) protein. BCI-137 serves as a valuable tool for investigating the roles of Ago2-mediated gene silencing in various biological processes. This document consolidates available quantitative data, details key experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Core Concepts: BCI-137 and Argonaute 2

BCI-137 is a cell-permeable small molecule identified through high-throughput molecular docking screening.[1][2] It functions as a competitive inhibitor of Argonaute 2 (Ago2), a key protein in the RNA-induced silencing complex (RISC).[1][2] The mechanism of action involves BCI-137 mimicking uridine monophosphate to bind to the Mid domain of Ago2, thereby preventing the loading of microRNAs (miRNAs) and subsequent gene silencing.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on BCI-137.

Table 1: Biochemical and Cellular Activity of BCI-137

| Parameter | Value | Assay System | Reference |

| IC₅₀ | 342 µM | Competitive Binding Assay | [2] |

| K_d | 126 µM | Affinity Interaction at Ago2 Mid domain | [2] |

| Cellular miRNA Loading Inhibition | RNA Immunoprecipitation (RIP) in NB4 cells (100 nM, 48h) | [2] | |

| miR-107 | 79% | [2] | |

| let-7a | 73% | [2] | |

| miR-223 | 73% | [2] | |

| miR-26a | 68% | [2] | |

| miR-60a | 53% | [2] | |

| Effect on NB4 Cell Differentiation | In combination with 100 nM Retinoic Acid (96h) | [2] | |

| miR-26a level increase | 140% | [2] | |

| miR-223 level increase | 255% | [2] | |

| Cytotoxicity in HeLa Cells | No inhibition observed | Cell Viability Assay | [1] |

Table 2: Investigational Studies of BCI-137

| Study Focus | Organism/Cell Line | Key Findings | Reference |

| Antimalarial Activity | Plasmodium falciparum | No significant effect on parasite multiplication rate or gametocyte production at micromolar concentrations. | [3] |

| RISC Inhibition Comparison | HeLa cell lysate | Used as a reference inhibitor in the screening for novel Ago2 inhibitors. | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of BCI-137.

RNA Immunoprecipitation (RIP) Assay

This protocol is a representative method to assess the impact of BCI-137 on the association of miRNAs with Ago2.

Objective: To quantify the amount of specific miRNAs loaded onto Ago2 in the presence or absence of BCI-137.

Materials:

-

NB4 acute promyelocytic leukemia cells

-

BCI-137 (dissolved in DMSO)

-

Retinoic Acid (RA)

-

Cell lysis buffer

-

Anti-Ago2 antibody

-

Protein A/G magnetic beads

-

RNA extraction kit

-

RT-qPCR reagents for specific miRNAs

Procedure:

-

Cell Culture and Treatment: Culture NB4 cells to the desired density. Treat cells with BCI-137 (e.g., 100 nM) and/or Retinoic Acid for the specified duration (e.g., 48-96 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Harvest and lyse the cells to release the cytoplasmic contents, including Ago2-RISC complexes.

-

Immunoprecipitation:

-

Pre-clear the cell lysate to reduce non-specific binding.

-

Incubate the cleared lysate with an anti-Ago2 antibody to form Ago2-antibody complexes.

-

Add Protein A/G magnetic beads to pull down the Ago2-antibody complexes.

-

Wash the beads several times to remove non-specifically bound proteins and RNA.

-

-

RNA Extraction: Elute the RNA from the immunoprecipitated complexes and purify it using a suitable RNA extraction kit.

-

RT-qPCR Analysis: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify the levels of specific miRNAs of interest (e.g., miR-107, let-7a, miR-223, miR-26a, miR-60a).

-

Data Analysis: Normalize the miRNA levels to a control and compare the abundance of Ago2-bound miRNAs between BCI-137-treated and control samples.

In Vitro RISC Inhibition Assay

This protocol provides a framework for evaluating the direct inhibitory effect of BCI-137 on RISC assembly.[1]

Objective: To measure the ability of BCI-137 to inhibit the loading of a model siRNA into the RISC complex in a cell-free system.

Materials:

-

HeLa cell lysate

-

Reaction mix (containing ATP, ATP regeneration system, RNase inhibitor)

-

Model double-stranded siRNA (e.g., luciferase-targeting)

-

BCI-137 and other test compounds

-

Anti-Ago2 antibody

-

Protein G magnetic beads

-

qPCR reagents for the siRNA antisense strand

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine HeLa cell lysate, the 40x reaction mix, the model dsRNA, and the test compound (BCI-137) or vehicle control (DMSO).[1]

-

Incubation: Incubate the reaction mixture for 30 minutes at 25°C to allow for RISC assembly.[1]

-

Immunoprecipitation:

-

Quantification of Loaded siRNA:

-

Extract the RNA from the immunoprecipitated complex.

-

Quantify the amount of the siRNA antisense strand using RT-qPCR.[1]

-

-

Data Analysis: Compare the amount of Ago2-bound siRNA antisense strand in the presence of BCI-137 to the control to determine the percentage of inhibition.[1]

Visualizations: Signaling Pathways and Workflows

Argonaute 2 Signaling Pathway and BCI-137 Inhibition